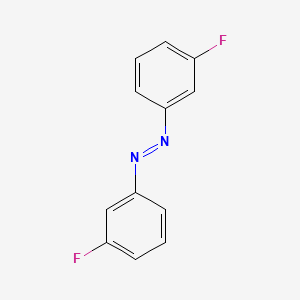

Bis(3-fluorophenyl)diazene

CAS No.:

Cat. No.: VC16566102

Molecular Formula: C12H8F2N2

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2N2 |

|---|---|

| Molecular Weight | 218.20 g/mol |

| IUPAC Name | bis(3-fluorophenyl)diazene |

| Standard InChI | InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |

| Standard InChI Key | XGZUVWDFPZDZAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Bis(3-fluorophenyl)diazene (C₁₂H₈F₂N₂) is characterized by a central diazene group (N=N) bonded to two 3-fluorophenyl rings. Its IUPAC name, 1,2-bis(3-fluorophenyl)diazene, reflects the substitution pattern of fluorine atoms on the aromatic rings . The compound has a molecular weight of 218.206 g/mol and a monoisotopic mass of 218.065555 g/mol, with the molecular formula confirming its stoichiometry . The double-bond stereo configuration of the diazene group remains a critical structural feature, influencing both reactivity and intermolecular interactions .

Key Identifiers:

The presence of fluorine atoms at the meta positions introduces steric and electronic effects, altering the compound’s polarity and potential for halogen bonding . Crystallographic studies of related halogenated azobenzenes suggest that fluorine substituents can mediate weak intermolecular interactions, such as C–H···F and π-stacking, which may stabilize the solid-state structure of bis(3-fluorophenyl)diazene .

Synthesis and Production Methods

Conventional Synthetic Routes

The synthesis of bis(3-fluorophenyl)diazene typically involves diazonium salt intermediates. While explicit protocols for this compound are scarce in the literature, analogous methods for fluorinated diazenes provide a framework:

-

Diazotization: 3-Fluoroaniline reacts with nitrous acid (HNO₂) under acidic conditions to form the corresponding diazonium salt.

-

Coupling Reaction: The diazonium salt undergoes homocoupling in the presence of a reducing agent (e.g., sodium sulfite) to yield the diazene product .

This pathway mirrors the synthesis of azoxybenzenes, where nitroso intermediates are generated from anilines before coupling .

Physicochemical Properties

Crystallographic Insights

Studies of halogen-substituted azobenzenes reveal that fluorine atoms participate in C–H···F hydrogen bonds and π-π interactions, which stabilize crystal lattices . For bis(3-fluorophenyl)diazene, these interactions likely contribute to:

-

Melting Point Elevation compared to non-fluorinated analogs.

-

Enhanced Thermal Stability, a property critical for high-temperature applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume